
Methyl3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a methyl ester group and a hydroxypropan-2-yl group. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Métodos De Preparación
The synthesis of Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of cyclobutane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The hydroxypropan-2-yl group can be introduced through a subsequent reaction with an appropriate alcohol, such as isopropanol, under acidic or basic conditions .
Análisis De Reacciones Químicas
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Biology: It is employed in biochemical studies to investigate the interactions of cyclobutane derivatives with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:
Methyl cyclobutane-1-carboxylate: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
Cyclobutane-1,1-dicarboxylate: Contains two ester groups, offering different reactivity and applications.
Cyclobutane-1-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and other derivatives.
Methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1940136-14-0 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2,11)7-4-6(5-7)8(10)12-3/h6-7,11H,4-5H2,1-3H3 |
Clave InChI |
LHVACPUUOADGAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC(C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


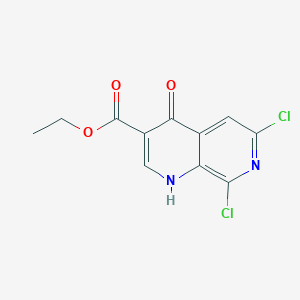


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
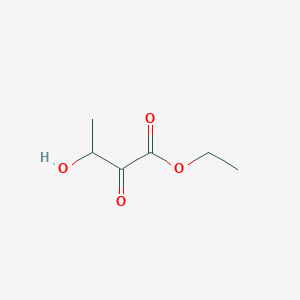
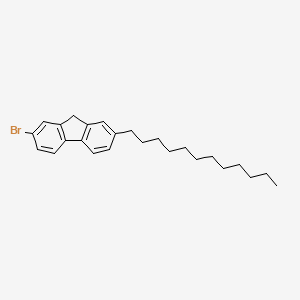
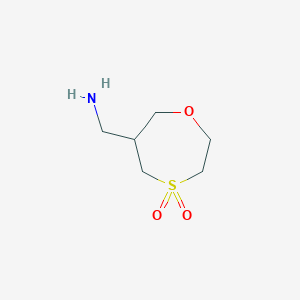
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

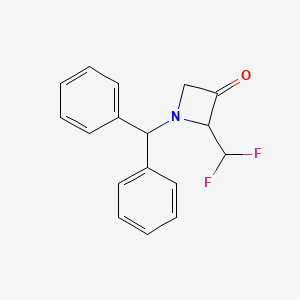
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
